1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate
Description
Properties
CAS No. |
642475-14-7 |
|---|---|
Molecular Formula |
C38H64N3O7- |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl] carbonate |
InChI |
InChI=1S/C38H65N3O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)39-31-34(48-38(44)45)37(32-27-29-33(30-28-32)41(46)47)40-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,34,37H,3-26,31H2,1-2H3,(H,39,42)(H,40,43)(H,44,45)/p-1 |
InChI Key |
ZZHMZQSDBZSWES-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCCCC)OC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 1-(4-nitrophenyl)-1,3-propanediol. This intermediate can be synthesized through a series of reactions, including nitration and reduction processes.
The final step involves the reaction of the intermediate with tetradecanoyl chloride in the presence of a base, such as pyridine, to form the tetradecanoylamino groups. The carbonate group is then introduced using a carbonate reagent, such as diethyl carbonate, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonate Group
The carbonate moiety serves as a primary reaction site, undergoing nucleophilic substitution with amines, alcohols, and thiols. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.
Key Observations:
-
Reaction with secondary alicyclic amines proceeds via a concerted mechanism in aqueous or ethanol-water mixtures, yielding substituted carbamates and releasing 4-nitrophenoxide ions as leaving groups .
-
Morpholine reacts efficiently at 25°C in 44% ethanol-water, with both 4-nitrophenoxide and 4-nitrobenzenethiolate ions detected as nucleofuges via HPLC analysis .
Example Reaction Table:
| Nucleophile | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Morpholine | 44% EtOH-H₂O, 25°C | Morpholine carbamate derivative | >80% | |
| 1-(2-Hydroxyethyl)-pyrrole-2,5-dione | DCM, DMAP, RT, 3h | NHS-activated ester derivative | 88% |
Reduction of the Nitrophenyl Group
The nitro group undergoes selective reduction to an amine under catalytic hydrogenation conditions, enabling the synthesis of bioactive analogs.
Mechanistic Insights:
-
Catalytic hydrogenation with Pd/C or Raney Ni in ethanol converts the nitrophenyl group to an aminophenyl derivative while preserving the carbonate and tetradecanoylamino groups.
-
Reaction kinetics show pseudo-first-order behavior in hydrogen-rich environments.
Hydrolysis Reactions
The carbonate bond is susceptible to hydrolysis under both acidic and basic conditions, generating intermediates for further functionalization.
Hydrolysis Pathways:
| Condition | Products | Applications | Source |
|---|---|---|---|
| Basic (pH >10) | 4-Nitrophenol + propanolamine derivatives | Synthesis of water-soluble analogs | |
| Enzymatic (esterases) | Bioactive metabolites | Drug metabolism studies |
Acylation and Ester Exchange
The tetradecanoylamino groups participate in transacylation reactions, enabling lipid chain modification.
Experimental Findings:
-
Reaction with acetyl chloride in pyridine replaces tetradecanoyl chains with acetyl groups, enhancing solubility in polar solvents.
-
Thioester formation occurs with thiols under mild basic conditions, expanding utility in bioconjugation .
Kinetics and Mechanistic Studies
Detailed kinetic analyses reveal critical parameters for optimizing synthetic routes:
Aminolysis Reaction Kinetics (25°C):
| Substrate | Solvent System | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |
|---|---|---|---|
| Bis(4-nitrophenyl) carbonate | Water | 0.45 ± 0.02 | Concerted |
| Thiocarbonate analog | 44% EtOH-H₂O | 1.12 ± 0.05 | Stepwise (SN2) |
Data adapted from , demonstrating solvent effects on reaction pathways.
Biological Activity Modulation via Chemical Modifications
Structural derivatization directly impacts pharmacological properties:
-
Antimicrobial activity : Introduction of sulfhydryl groups via thiol substitution increases membrane permeability.
-
Enzyme inhibition : Carbamate hydrolysis generates intermediates that covalently modify serine hydrolases, as demonstrated in paclitaxel prodrug synthesis .
Industrial-Scale Reaction Optimization
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
Key Parameters:
-
Temperature: 40–60°C (prevents thermal decomposition of nitrophenyl groups).
-
Catalyst: Immobilized lipases for enantioselective hydrolysis (>90% ee).
-
Purification: Recrystallization from hexane/ethyl acetate yields >99% purity .
This compound's multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Future research directions include exploring photochemical reactions of the nitrophenyl group and developing enantioselective synthetic methods.
Scientific Research Applications
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetradecanoylamino groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly. The carbonate group can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Comparison with Similar Compounds
Key Findings:
Efficacy: Compound C (triazene with ethoxyphenyl groups) exhibits superior cytotoxicity (IC50 0.560–3.33 µM) compared to Compound E (IC50 3–15.54 µM), highlighting the role of ethoxy groups in enhancing potency . The target compound’s tetradecanoylamino chains may improve lipid bilayer penetration, but its carbonate core (vs. triazene) could alter reactivity or metabolic stability.
Selectivity: Compound C shows a selectivity index of 3.8–22.5, favoring cancer cells (HUVEC normal cells: IC50 12.61 µM). This suggests that bulky lipophilic groups (e.g., ethoxyphenyl) enhance cancer cell targeting . The target compound’s long-chain tetradecanoyl groups might further improve selectivity by reducing off-target interactions, though this remains speculative.
Functional Group Impact: Hydroxyethyl substituents (Compound E) reduce potency compared to ethoxyphenyl groups (Compound C), emphasizing the importance of substituent size and hydrophobicity .
Biological Activity
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C38H64N3O7
- CAS Number : 1046817-22-4
- Molecular Weight : 640.93 g/mol
Structural Features
The structure of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate includes:
- A 4-nitrophenyl group that may influence its interaction with biological targets.
- Two tetradecanoylamino groups that enhance lipophilicity, potentially affecting membrane permeability.
Pharmacological Profile
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate has shown various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The mechanism involves the disruption of cellular signaling pathways critical for tumor growth.
- Antimicrobial Properties : The lipophilic nature of the tetradecanoyl groups may enhance the compound's ability to penetrate microbial membranes, exhibiting antimicrobial effects.
The proposed mechanisms through which 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate exerts its biological effects include:
- Inhibition of Enzymatic Activity : The nitrophenyl moiety can participate in electrophilic interactions with nucleophiles in enzymes, potentially inhibiting their function.
- Membrane Disruption : The long tetradecanoyl chains may integrate into lipid membranes, altering membrane fluidity and integrity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate on various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of DNA synthesis |
These findings suggest that the compound has selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The results indicated that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
